4,4'-Bis(hydroxymethyl)diphenyl ether
Description
The exact mass of the compound [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[4-[4-(hydroxymethyl)phenoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLRGCHXIWFSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946187 | |
| Record name | [Oxydi(4,1-phenylene)]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-43-8 | |
| Record name | [Oxydi(4,1-phenylene)]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Oxydibenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,4 Bis Hydroxymethyl Diphenyl Ether
The synthesis of 4,4'-Bis(hydroxymethyl)diphenyl ether can be achieved through various chemical pathways. A primary and direct method involves the reduction of 4,4'-oxydibenzaldehyde, a readily available precursor. This transformation targets the aldehyde functional groups, converting them into primary alcohols.
A common approach for this reduction is the use of metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reducing agent due to its selectivity for aldehydes and ketones, and its operational simplicity. The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or a mixture of methanol (B129727) and water.
Alternatively, catalytic hydrogenation serves as another effective method. This process involves reacting 4,4'-oxydibenzaldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this type of reduction include palladium on carbon (Pd/C) or Raney nickel. Catalytic hydrogenation is often considered a cleaner method, as it avoids the generation of inorganic salts as byproducts, which are typical in metal hydride reductions.
Another synthetic route proceeds via the hydrolysis of a diester or a dihalide derivative. For instance, 4,4'-bis(acetoxymethyl)diphenyl ether or 4,4'-bis(bromomethyl)diphenyl ether can be hydrolyzed under basic or acidic conditions to yield the target diol.
The following table summarizes key synthetic methods for this compound:
Table 1:| Starting Material | Reagents and Conditions | Advantages |
|---|---|---|
| 4,4'-Oxydibenzaldehyde | 1. Sodium borohydride (NaBH₄) in an alcohol solvent (e.g., ethanol).2. Lithium aluminum hydride (LiAlH₄) in an aprotic solvent (e.g., tetrahydrofuran), followed by an aqueous workup. | Well-established and high-yielding reactions. |
| 4,4'-Oxydibenzaldehyde | Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, Raney Nickel) in a suitable solvent. | Cleaner process with water as the primary byproduct. |
| 4,4'-Bis(bromomethyl)diphenyl ether | Hydrolysis with an aqueous base (e.g., sodium hydroxide). | Utilizes a different precursor, offering synthetic flexibility. |
| 4,4'-Bis(acetoxymethyl)diphenyl ether | Saponification with a base (e.g., sodium hydroxide) in an alcohol/water mixture. | Can be a high-purity route if the starting ester is well-defined. |
Green Chemistry Approaches in Monomer Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of monomers like 4,4'-Bis(hydroxymethyl)diphenyl ether, several green chemistry approaches can be considered.
One of the key areas of focus is the use of environmentally benign solvents. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. Water or ethanol (B145695) are greener alternatives for reactions like the sodium borohydride (B1222165) reduction of 4,4'-oxydibenzaldehyde. mdpi.com The use of renewable resources is another cornerstone of green chemistry. researchgate.net While the direct synthesis of this compound from biomass is not yet established, related aromatic diols have been synthesized from lignin-derived platform molecules like vanillin. mdpi.com This suggests a potential future pathway for a more sustainable production of this monomer.
Catalytic methods are inherently greener than stoichiometric reactions. Catalytic hydrogenation, for example, has a higher atom economy than reductions using metal hydrides, as it directly uses hydrogen gas for the reduction, with water being the only theoretical byproduct. The catalyst can also, in principle, be recovered and reused.
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also contribute to a greener process by reducing solvent usage, energy consumption, and waste generation. Furthermore, the use of alternative energy sources, such as solar energy, is being explored for various organic syntheses and could potentially be applied to the production of this compound. researchgate.netrsc.org
Purity and Scalability Considerations for Industrial and Research Applications
As a Monomer for High-Performance Polymer Synthesis
The difunctional nature of this compound enables it to act as a fundamental building block (monomer) in the step-growth polymerization of several classes of high-performance polymers. The rigid diphenyl ether linkage is typically incorporated into the polymer backbone, imparting increased glass transition temperatures (Tg) and improved thermal stability, while the reactive hydroxymethyl groups are the sites of polymer chain growth.
Polyurethanes are a versatile class of polymers formed by the polyaddition reaction between a diol (or polyol) and a diisocyanate. This compound can serve as a chain extender or as the primary diol component in polyurethane synthesis. When reacted with diisocyanates such as 4,4'-methylene diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI), it forms urethane (B1682113) linkages. google.comgoogle.com The incorporation of the rigid diphenyl ether moiety into the hard segments of the polyurethane is expected to enhance the thermal stability and mechanical properties of the resulting material.
In a typical polyurethane synthesis, the diol component is reacted with a diisocyanate in a specific stoichiometric ratio, often with a catalyst like dibutyltin (B87310) dilaurate, to form the polymer. The properties of the resulting polyurethane can be tailored by the choice of the diisocyanate and any co-monomers used.
While polyureas are typically formed from the reaction of diamines and diisocyanates, derivatization of the hydroxymethyl groups of this compound into amine functionalities would allow for its use in polyurea synthesis, yielding polymers with potentially high thermal stability.
Table 1: Representative Diisocyanates for Polyurethane Synthesis
| Diisocyanate Name | Abbreviation | Type |
|---|---|---|
| 4,4'-Methylene diphenyl diisocyanate | MDI | Aromatic |
| Toluene diisocyanate | TDI | Aromatic |
| 1,6-Hexamethylene diisocyanate | HDI | Aliphatic |
This table shows examples of diisocyanates that can react with diols like this compound to form polyurethanes.
This compound is a suitable diol monomer for the synthesis of aromatic polyesters through polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters). The direct esterification with a dicarboxylic acid (e.g., terephthalic acid) or transesterification with a diester (e.g., dimethyl terephthalate) yields a polyester (B1180765) with the diphenyl ether unit integrated into its backbone.
These reactions typically require high temperatures and the removal of a small molecule byproduct (water or a simple alcohol) to drive the polymerization to completion. The resulting polyesters are anticipated to exhibit good thermal properties and mechanical strength due to the aromatic nature of both the diol and the typical dicarboxylic acid co-monomers. The synthesis can be catalyzed by various metal salts or acids. Enzymatic catalysis, for instance using Candida antarctica lipase (B570770) B (CALB), has also been explored for polyester synthesis involving heteroaromatic diols.
Table 2: Research Findings on Polyester Synthesis with Aromatic Diols
| Research Focus | Key Findings | Reference |
|---|---|---|
| Enzymatic Copolymerization | Furan-based heteroaromatic diols can be copolymerized with furan (B31954) dicarboxylates and aliphatic diols using CALB to create polyesters with enhanced rigidity. | |
| Biodegradable Polyesters | A novel diphenyl monomer was used with various diols to produce biodegradable polyesters with high yield strength and thermal stability (Td,5% in the 334–362 °C range). |
This interactive table summarizes findings from studies on polyesters synthesized from various aromatic diols, illustrating principles applicable to this compound.
The synthesis of high-performance thermoplastics like poly(ether sulfone) (PES) and poly(ether ketone) (PEK) typically proceeds via nucleophilic aromatic substitution polycondensation between a bisphenate and an activated aromatic dihalide. While this compound is not a bisphenol and thus not a direct monomer for conventional PES or PEK synthesis, its hydroxyl functionalities allow for its use in the post-polymerization modification or derivatization of these polymers.
For instance, it could be used to create PES or PEK-based block copolymers. If a PES or PEK polymer is synthesized with reactive end groups (e.g., halogen or hydroxyl), this compound could be used to couple chains or to introduce specific functionalities. It could also react with functional groups on the polymer backbone, such as carboxylic acid groups that have been intentionally introduced into the polymer structure, to form ester linkages for property modification.
The hydroxyl groups of this compound can readily react with various organosilicon compounds. A notable reaction is with silazanes, which contain Si-N bonds. The reaction of an alcohol with a silazane results in the formation of a stable silyl (B83357) ether (Si-O-C) bond and the release of ammonia. When a difunctional alcohol like this compound is reacted with a difunctional silazane, a poly(silyl ether) can be formed. These polymers combine the thermal stability of the diphenyl ether moiety with the flexibility and unique properties imparted by the siloxane-like linkages.
Furthermore, it can participate in condensation reactions with silanols (compounds with Si-OH groups). For example, the dehydrocoupling polymerization between a bis-silane and a diol is a known method for preparing polysiloxanes under mild conditions. Structurally similar monomers, such as bis(4-(hydroxymethyl)phenyl)methyl-r-silane, have been used to synthesize silicon-containing aromatic polyesters, indicating the feasibility of incorporating this compound into such polymer systems.
Incorporation into Network Polymers as a Cross-linking Agent
Beyond its role as a linear monomer, the two hydroxyl groups of this compound allow it to function as a cross-linking agent or a curing agent in the formation of three-dimensional polymer networks.
In thermosetting resin systems, such as epoxy or melamine (B1676169) resins, this compound can be incorporated to connect and cross-link polymer chains. In epoxy resin formulations, the hydroxyl groups can react with the epoxide rings, especially in the presence of a catalyst, leading to the formation of a rigid, cross-linked network. This process, known as curing, transforms the liquid or low-melting resin into an infusible and insoluble solid. The integration of the diphenyl ether structure into the thermoset network is expected to enhance its thermal stability and chemical resistance.
Similarly, it can react with other thermosetting systems like those based on melamine-formaldehyde or phenol-formaldehyde resins, where the hydroxymethyl groups can co-react with the resin components during the curing process. Its role as a cross-linker helps to increase the cross-link density, which generally leads to a higher glass transition temperature, improved modulus, and better dimensional stability of the final cured material.
Mechanistic Studies of Cross-linking Reactions
While direct mechanistic studies on the cross-linking reactions of polymers specifically derived from This compound are not extensively detailed in the available literature, insights can be drawn from analogous systems. For instance, the cross-linking of furan-based polyesters, which are also derived from diol monomers, has been investigated through Diels-Alder reactions. nih.gov This thermoreversible cycloaddition reaction between furan moieties within the polymer backbone and bismaleimide (B1667444) cross-linkers allows for the creation of dynamic covalent networks. nih.gov Such a strategy could theoretically be adapted for polymers synthesized from This compound if furan-containing co-monomers are incorporated.
In the context of phenolic resins, which share structural similarities, cross-linking mechanisms often involve the generation of reactive species that can form new covalent bonds. For example, the curing of certain resins can be promoted by agents that facilitate the formation of cross-links, and the density of these cross-links is a critical factor in determining the material's properties. researchgate.net
Kinetic and Mechanistic Investigations of Polymerization
Understanding the kinetics and mechanisms of polymerization is crucial for controlling the molecular weight, structure, and properties of the final polymer.
Reaction Kinetics and Rate Determining Steps
The kinetics of step-growth polymerization, such as the formation of polyesters from diols and dicarboxylic acids, typically follow second-order kinetics. fiveable.me The rate of reaction is proportional to the concentrations of the reacting functional groups. fiveable.me Key factors influencing the reaction rate include temperature, the presence and type of catalyst, and the efficient removal of byproducts like water to drive the equilibrium towards polymer formation. wikipedia.orgfiveable.me
Polymerization Mechanism Elucidation (e.g., Step-Growth, Ring-Opening Polymerization)
The primary polymerization mechanism for This compound is step-growth polymerization, specifically polycondensation. wikipedia.orgbhu.ac.inlibretexts.org In this process, the hydroxyl groups of the monomer react with a suitable co-monomer, typically a dicarboxylic acid or its derivative, to form ester linkages, with the concurrent elimination of a small molecule like water. libretexts.org The polymer chain grows incrementally as monomers, dimers, and oligomers react with each other. wikipedia.orglibretexts.org High molecular weight polymers are typically achieved only at very high monomer conversion rates. wikipedia.orgfiveable.me
While ring-opening polymerization is another major polymerization mechanism, it is generally not directly applicable to This compound itself, as it is not a cyclic monomer. However, it could be involved in the synthesis of copolymers where one of the co-monomers is a cyclic ester (lactone) or ether.
Influence of Monomer Structural Features on Polymer Microstructure and Architecture
The inherent structural characteristics of This compound play a pivotal role in defining the microstructure and architecture of the resulting polymers.
Regio- and Stereochemical Control in Polymerization
In the context of polymerization with a symmetric monomer like This compound , issues of regiochemistry are generally not a primary concern as both reactive hydroxyl groups are chemically equivalent. However, if it were to be copolymerized with an unsymmetrical co-monomer, the potential for different regioisomers in the polymer backbone would arise.
Stereochemical control, on the other hand, can be relevant, particularly in the context of cross-linking reactions. For instance, in the Diels-Alder cross-linking of furan-containing polyesters, the cycloaddition can result in the formation of endo and exo stereoadducts, which can be identified using techniques like 1H NMR spectroscopy. nih.gov The ratio of these stereoisomers can influence the network structure and properties.
Branching and Cross-linking Density Control
This compound , being a difunctional monomer, primarily leads to the formation of linear polymer chains. wikipedia.org However, the introduction of branching and the control of cross-linking density are critical for tailoring the properties of the final material.
Branching can be intentionally introduced by including a small amount of a multifunctional co-monomer (having more than two reactive groups) during the polymerization process. wikipedia.org This leads to the formation of a branched polymer architecture instead of a linear one.
Sequence Distribution in Copolymers
The precise arrangement of monomer units within a copolymer chain, known as sequence distribution, is a critical factor that dictates the macroscopic properties of the material. For copolymers synthesized using this compound, the sequence distribution—be it random, alternating, or blocky—is fundamentally governed by the relative reactivities of the comonomers during the polymerization process.
The determination of copolymer sequence distribution heavily relies on analytical techniques capable of probing the microstructure of the polymer chain. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a primary tool for this purpose. By analyzing the chemical shifts and splitting patterns of the signals corresponding to the constituent monomer units, it is possible to identify and quantify the different monomer sequences (e.g., dyads, triads, or even longer sequences). This information is crucial for understanding the relationship between the polymerization kinetics and the resulting polymer architecture.
In the context of polycondensation reactions involving this compound and one or more comonomers (such as various diacids or other diols), the sequence distribution is largely influenced by the reactivity ratios of the functional groups. If the reactivity of the hydroxyl groups of this compound towards the other monomer is significantly different from the reactivity of the other diol's functional groups, a blocky or gradient copolymer may be formed. Conversely, if the reactivities are similar, a more random distribution of monomer units is expected.
Detailed research findings on the specific sequence distribution in copolymers of this compound are not extensively available in the public domain. However, the principles of copolymerization kinetics provide a theoretical framework for predicting and understanding the potential microstructures. The Mayo-Lewis equation, a cornerstone of copolymerization theory, relates the monomer feed ratio to the copolymer composition through the use of reactivity ratios (r₁ and r₂). These ratios are the rate constants for a reactive polymer chain end adding a monomer of the same species versus a monomer of the other species.
For a hypothetical copolymerization of this compound (M₁) with another diol (M₂), the reactivity ratios would be defined as:
r₁ = k₁₁ / k₁₂
r₂ = k₂₂ / k₂₁
where k₁₁ and k₂₂ are the rate constants for homopolymerization, and k₁₂ and k₂₁ are the rate constants for copolymerization. The product of the reactivity ratios (r₁r₂) is indicative of the resulting sequence distribution:
r₁r₂ ≈ 1: An ideal random copolymer is formed, where the monomer units are arranged randomly along the polymer chain.
r₁r₂ ≈ 0: An alternating copolymer is favored, with the monomer units alternating in a regular pattern.
r₁ > 1 and r₂ > 1: A tendency towards block copolymer formation exists, where long sequences of each monomer are present.
Without experimental data from specific studies on copolymers of this compound, a quantitative analysis of sequence distribution remains speculative. However, the established principles of polymer chemistry provide the tools to perform such an analysis once the necessary reactivity ratios are determined through experimental investigation.
| Parameter | Description | Significance for Sequence Distribution |
| Reactivity Ratio (r₁) | Ratio of the rate constant of a growing polymer chain ending in monomer 1 reacting with monomer 1 (k₁₁) to the rate constant of it reacting with monomer 2 (k₁₂). | A high r₁ value indicates a tendency for monomer 1 to homopolymerize, leading to block-like structures. |
| Reactivity Ratio (r₂) | Ratio of the rate constant of a growing polymer chain ending in monomer 2 reacting with monomer 2 (k₂₂) to the rate constant of it reacting with monomer 1 (k₂₁). | A high r₂ value indicates a tendency for monomer 2 to homopolymerize, leading to block-like structures. |
| Product of Reactivity Ratios (r₁r₂) | The product of the two reactivity ratios. | Determines the overall copolymerization behavior (random, alternating, or blocky). |
| Monomer Feed Ratio | The ratio of the concentrations of the two monomers in the reaction mixture. | Influences the overall composition of the resulting copolymer. |
Derivatization and Functionalization Strategies of 4,4 Bis Hydroxymethyl Diphenyl Ether
Chemical Modification of Hydroxymethyl Groups
The two primary alcohol functionalities (hydroxymethyl groups) are the most reactive sites on the 4,4'-Bis(hydroxymethyl)diphenyl ether molecule. They readily undergo reactions typical of primary alcohols, such as esterification, etherification, formation of carbamates, and oxidation.
Esterification and etherification are fundamental transformations for modifying the hydroxymethyl groups, allowing for the introduction of a vast range of functional moieties.
Esterification: The conversion of the hydroxymethyl groups to ester functionalities is a common strategy. This can be achieved through reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acid chlorides. These reactions are typically catalyzed by acids or promoted by coupling agents. For instance, reaction with acetic anhydride would yield 4,4'-Bis(acetoxymethyl)diphenyl ether. The use of different acylating agents allows for the tuning of properties such as solubility and thermal stability. While direct esterification of biphenyl alcohols is possible, the reaction conditions can be optimized using various catalysts and methods to achieve high yields organic-chemistry.orgstackexchange.com.
Etherification: The hydroxyl groups can also be converted into ethers. A notable example is the synthesis of 4,4'-Bis(methoxymethyl)diphenyl ether, which involves the reaction of the diol with a suitable methylating agent. Another approach is the formation of acetoxymethyl (AM) ethers, which can be synthesized by reacting the alcohol with reagents like bromomethyl acetate nih.gov. These ether linkages can enhance the thermal stability of the resulting molecule.
Table 1: Examples of Esterification and Etherification Products
| Starting Material | Reagent | Product Name | Reaction Type |
|---|---|---|---|
| This compound | Acetic Anhydride | 4,4'-Bis(acetoxymethyl)diphenyl ether | Esterification |
| This compound | Bromomethyl acetate | 4,4'-Bis(acetoxymethyl)diphenyl ether | Etherification |
| This compound | Methylating Agent | 4,4'-Bis(methoxymethyl)diphenyl ether | Etherification |
Carbamates: The hydroxymethyl groups can react with isocyanates to form carbamate (urethane) linkages. This reaction is fundamental to the synthesis of polyurethanes if diisocyanates are used. The reaction of this compound with a monoisocyanate, such as phenyl isocyanate, would yield a bis(carbamate) derivative. General methods for carbamate synthesis include the reaction of alcohols with isocyanates, carbamoyl chlorides, or via the Curtius rearrangement of acyl azides in the presence of the alcohol wikipedia.org. Another approach involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide, which can be adapted for alcohols nih.govgoogle.com.
Heterocyclic Derivatives: The hydroxymethyl groups can serve as precursors for the synthesis of various heterocyclic compounds. This often involves a two-step process: oxidation of the alcohol to an aldehyde, followed by a cyclocondensation reaction. The resulting 4,4'-oxydibenzaldehyde is a key intermediate for creating complex molecular hybrids. For example, it can undergo Michael addition reactions with active methylene compounds like malononitrile, or cyclocondensation with reagents such as 2-aminothiophenol to form fused pyrans and benzo[d]thiazoles, respectively nih.gov.
Table 2: Synthesis of Heterocyclic Derivatives from 4,4'-Oxydibenzaldehyde
| Reagent(s) | Resulting Heterocyclic System | Reference |
|---|---|---|
| Malononitrile and Dimedone | Bis(2-amino-tetrahydro-4H-chromene-3-carbonitrile) | nih.gov |
| 1,3-Indandione | Bis(2-phenylene-1H-indene-1,3(2H)-dione) derivative | nih.gov |
| Barbituric Acid | Bis(5-arylidene-pyrimidine-2,4,6-trione) | nih.gov |
| 2-Aminothiophenol | Bis(benzo[d]thiazole) | nih.gov |
The primary alcohol groups of this compound can be selectively oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Partial oxidation yields 4,4'-oxydibenzaldehyde. This transformation can be accomplished using a variety of reagents, such as pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane acs.org. This dialdehyde is a valuable synthon for further derivatization, particularly in the construction of heterocyclic systems and polymers nih.gov.
Oxidation to Carboxylic Acids: More vigorous oxidation conditions lead to the formation of 4,4'-oxybis(benzoic acid) nih.govchemicalbook.comsigmaaldrich.com. This dicarboxylic acid is a monomer used in the production of high-performance polymers like polyarylates and other liquid crystal polymers. A range of oxidizing agents can be employed for the conversion of primary alcohols to carboxylic acids, including potassium permanganate, Jones reagent, or electrocatalytic methods researchgate.net.
Functionalization of the Aromatic Nucleus
The two phenyl rings of the diphenyl ether core are susceptible to electrophilic aromatic substitution, providing another avenue for functionalization. The ether linkage and the hydroxymethyl groups are both activating, ortho-, para-directing groups, influencing the position of substitution.
Halogenation: The aromatic rings can be halogenated, typically with bromine or chlorine, in the presence of a Lewis acid catalyst or in a suitable solvent diva-portal.org. Bromination of diphenyl ether can produce a mixture of isomers, but specific conditions can favor the formation of 4,4'-dibromodiphenyl ether google.comgoogle.com. The resulting 4,4'-Bis(bromomethyl)diphenyl ether is also a known compound, which can be prepared from the diol lookchem.com. These halogenated derivatives are crucial intermediates for subsequent cross-coupling reactions.
Nitration: The introduction of nitro groups onto the aromatic rings is another common modification. Nitration of diphenyl ether derivatives is typically carried out using a mixture of nitric acid and sulfuric acid epo.orggoogle.com. The reaction conditions, such as temperature and the ratio of acids, can be controlled to influence the degree and position of nitration epo.orgresearchgate.net. The resulting nitro compounds can be further reduced to amines, which are versatile functional groups for further synthesis, such as the formation of azo dyes mdpi.comresearchgate.netresearchgate.net.
The functionalized aromatic nucleus, particularly halogenated derivatives, can be used to build larger, more complex molecular architectures through various cross-coupling reactions.
Suzuki-Miyaura Coupling: A halogenated (e.g., brominated) diphenyl ether derivative can be coupled with a boronic acid in the presence of a palladium catalyst. This Suzuki-Miyaura reaction is a powerful tool for forming new carbon-carbon bonds and synthesizing complex biaryl structures and other extended conjugated systems mdpi.comuwindsor.caacs.orgmdpi.com. This strategy allows for the connection of the diphenyl ether core to other aromatic or vinyl groups.
Polymer Synthesis: The di-functional nature of this compound and its derivatives makes them suitable monomers for polymerization. For example, after conversion of the hydroxymethyl groups to chloromethyl or bromomethyl groups, the resulting monomer can undergo reactions like the Gilch polymerization to form poly(p-phenylenevinylene) (PPV) derivatives acs.orgresearchgate.netnih.gov. These polymers often possess interesting photoluminescent and electroluminescent properties for applications in organic electronics researchgate.netscirp.org.
Table 3: Overview of Functionalization Strategies
| Section | Reaction Type | Starting Group | Reagent Class | Resulting Group/Product |
|---|---|---|---|---|
| 4.1.1 | Esterification | -CH₂OH | Acid Chloride/Anhydride | -CH₂O(CO)R |
| 4.1.1 | Etherification | -CH₂OH | Alkyl Halide | -CH₂OR |
| 4.1.2 | Carbamate Formation | -CH₂OH | Isocyanate (R-NCO) | -CH₂O(CO)NHR |
| 4.1.3 | Oxidation (Partial) | -CH₂OH | Mild Oxidant (e.g., PCC) | -CHO |
| 4.1.3 | Oxidation (Full) | -CH₂OH | Strong Oxidant (e.g., KMnO₄) | -COOH |
| 4.2.1 | Halogenation | Aromatic C-H | Br₂ / Lewis Acid | Aromatic C-Br |
| 4.2.1 | Nitration | Aromatic C-H | HNO₃ / H₂SO₄ | Aromatic C-NO₂ |
| 4.2.2 | Suzuki Coupling | Aromatic C-Br | Ar-B(OH)₂ / Pd Catalyst | Aromatic C-Ar |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-dimensional ¹H (proton) and ¹³C NMR are fundamental for establishing the primary structure of 4,4'-Bis(hydroxymethyl)diphenyl ether. The molecule's symmetry—a plane of symmetry through the ether oxygen—simplifies the spectra, as chemically equivalent nuclei produce identical signals.
The ¹H NMR spectrum is expected to show four distinct signals:
A pair of doublets in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene rings. The protons ortho to the ether linkage will appear at a different chemical shift than those ortho to the hydroxymethyl group due to differing electronic effects.
A singlet for the four benzylic protons of the two -CH₂OH groups, typically appearing around δ 4.5 ppm. The chemical shift is influenced by the adjacent aromatic ring and oxygen atom.
A broad singlet for the two hydroxyl (-OH) protons. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. This peak can be confirmed by its disappearance upon exchange with deuterium oxide (D₂O). youtube.com
The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five chemically non-equivalent carbon atoms in one half of the symmetric molecule:
Four signals in the aromatic region (δ 115-160 ppm), representing the two protonated and the two quaternary aromatic carbons.
One signal in the aliphatic region (around δ 64 ppm) for the benzylic carbon of the -CH₂OH group.
The following tables summarize the predicted NMR data.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~7.30 | Doublet (d) | 4H | Ar-H (ortho to -CH₂OH) |
| ~6.95 | Doublet (d) | 4H | Ar-H (ortho to -O-) |
| ~4.55 | Singlet (s) | 4H | -CH₂ OH |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~156 | Ar-C -O |
| ~133 | Ar-C -CH₂OH |
| ~130 | Ar-C H (ortho to -CH₂OH) |
| ~119 | Ar-C H (ortho to -O-) |
Two-dimensional (2D) NMR techniques are employed to confirm the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show cross-peaks between scalar-coupled protons. For this molecule, the primary correlation would be observed between the two aromatic protons on the same ring, confirming their ortho relationship. No other correlations would be expected, given the separation of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments map protons to the carbons they are directly attached to. An HSQC spectrum would show a cross-peak correlating the benzylic proton signal (~4.55 ppm) with the benzylic carbon signal (~64 ppm). It would also show correlations between the aromatic proton signals (~7.30 and ~6.95 ppm) and their respective carbon signals (~130 and ~119 ppm), confirming their direct bonding.
These 2D techniques provide definitive evidence for the proposed structure by mapping out the C-H framework of the molecule.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without relying on a reference standard of the same compound. acanthusresearch.com The technique leverages the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. acanthusresearch.comox.ac.uk
To determine the purity of a this compound sample, a known mass of the sample is mixed with a known mass of a high-purity internal standard (calibrant) in a suitable deuterated solvent. ox.ac.ukethz.ch The internal standard must have at least one resonance that is well-resolved from the analyte's signals. ox.ac.uk
For a ¹H qNMR experiment, specific parameters must be carefully controlled to ensure accuracy:
A long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons being quantified) is crucial to allow for full magnetization recovery between scans.
A sufficient signal-to-noise ratio (S/N > 250:1 for <1% integration error) is required for precise integration. ox.ac.uk
The 90° pulse must be accurately calibrated.
The purity of the analyte (Pₓ) can be calculated using the following formula:
Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (m_cal / mₓ) * P_cal
Where:
I : Integrated area of the signal for the analyte (x) and calibrant (cal)
N : Number of protons giving rise to the selected signal
M : Molar mass
m : Mass weighed
P_cal : Purity of the internal standard
This method provides a direct measurement of the mass fraction of the compound, making it a valuable tool for certifying reference materials. ethz.ch
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy : The FTIR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch : A strong, broad band in the region of 3400-3200 cm⁻¹ due to the hydrogen-bonded hydroxyl groups of the primary alcohol.
Aromatic C-H Stretch : Medium to weak bands appearing above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretch : Medium bands from the methylene (-CH₂) groups, typically just below 3000 cm⁻¹.
Aromatic C=C Stretch : Two or more sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings.
Asymmetric C-O-C Stretch : A strong, characteristic band for the aryl ether linkage, expected between 1250-1200 cm⁻¹. spectroscopyonline.com
C-O Stretch (Alcohol) : A strong band from the primary alcohol C-O bond, typically found in the 1050-1000 cm⁻¹ range.
C-H Out-of-Plane Bending : Strong bands in the 900-800 cm⁻¹ region, indicative of 1,4-disubstitution on a benzene ring.
Raman Spectroscopy : Raman spectroscopy provides complementary information. While polar bonds like O-H and C-O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. Expected prominent Raman bands include:
Symmetric Ring Breathing : A very strong band near 1000 cm⁻¹, characteristic of the benzene ring. jkps.or.kr
Aromatic C=C Stretch : The bands in the 1600-1580 cm⁻¹ region are also strong in the Raman spectrum.
Symmetric C-O-C Stretch : The symmetric stretch of the ether bond, which is weak in the IR spectrum, may be more prominent in the Raman spectrum.
Expected Vibrational Spectroscopy Data
| Frequency Range (cm⁻¹) | Vibration | Spectroscopy | Intensity |
|---|---|---|---|
| 3400–3200 | O-H stretch (alcohol) | FTIR | Strong, Broad |
| 3100–3000 | Aromatic C-H stretch | FTIR/Raman | Medium |
| 1610–1580 | Aromatic C=C stretch | FTIR/Raman | Strong |
| 1510–1475 | Aromatic C=C stretch | FTIR/Raman | Strong |
| 1250–1200 | Asymmetric Ar-O-Ar stretch | FTIR | Strong |
| 1050–1000 | Primary Alcohol C-O stretch | FTIR | Strong |
| ~1000 | Symmetric Ring Breathing | Raman | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₄O₃), the calculated monoisotopic mass is 230.09429 Da. guidechem.com HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Upon electron ionization (EI), the molecular ion (M⁺˙) at m/z 230 would be formed. This ion would then undergo fragmentation, providing clues to the molecule's structure. Common fragmentation pathways for benzylic alcohols and diaryl ethers include:
Loss of water : A peak at m/z 212 ([M-H₂O]⁺˙) resulting from the elimination of a water molecule.
Loss of a hydroxymethyl radical : Cleavage of the benzyl-carbon bond could lead to a fragment at m/z 199 ([M-CH₂OH]⁺).
Ether Bond Cleavage : Scission of one of the C-O ether bonds can lead to characteristic fragment ions. For example, cleavage could produce a hydroxyphenylmethyl cation at m/z 107.
Formation of a Tropylium Ion : Rearrangement of the benzylic fragment can lead to the stable tropylium ion at m/z 91.
Predicted HRMS Fragmentation Data
| m/z (Da) | Formula | Description |
|---|---|---|
| 230.0943 | [C₁₄H₁₄O₃]⁺˙ | Molecular Ion |
| 212.0837 | [C₁₄H₁₂O₂]⁺˙ | Loss of H₂O |
| 199.0759 | [C₁₃H₁₁O₂]⁺ | Loss of ·CH₂OH |
| 121.0653 | [C₈H₉O]⁺ | Benzylic cleavage fragment |
This combination of advanced spectroscopic techniques provides a comprehensive and definitive characterization of the structure and purity of this compound.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. mdpi.com By analyzing the angles and intensities of X-rays scattered by the electron clouds of atoms in a crystal lattice, XRD provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net This information is fundamental to understanding the relationship between a compound's structure and its physical properties.
Single Crystal X-ray Analysis of the Compound and its Derivatives
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for unambiguously determining the molecular structure of a compound. mdpi.com The analysis requires a single, high-quality crystal, which is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.
While a published crystal structure for this compound was not identified, analysis of closely related compounds illustrates the detailed data that can be obtained. For example, a single-crystal X-ray diffraction study was performed on 4,4'-dimethoxybiphenyl, a structurally similar molecule. brynmawr.edunih.gov The study revealed precise details about its crystalline packing, molecular planarity, and intermolecular interactions. brynmawr.edu Such an analysis for this compound would similarly reveal the conformation of the diphenyl ether linkage, the orientation of the hydroxymethyl groups, and the nature of the intermolecular hydrogen bonding network facilitated by these groups.
Table 2: Illustrative Crystallographic Data for the Related Compound 4,4'-Dimethoxybiphenyl
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.176 |
| b (Å) | 5.864 |
| c (Å) | 10.384 |
| β (°) | 100.99 |
| Volume (ų) | 548.6 |
| Z (molecules/unit cell) | 2 |
Data obtained from a study on 4,4'-dimethoxybiphenyl, a compound structurally related to this compound, and is presented for illustrative purposes. brynmawr.edu
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique for the characterization of crystalline solids and the investigation of polymorphism. rigaku.comcreative-biostructure.com Polymorphism is the ability of a compound to exist in two or more different crystal structures, known as polymorphs. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. researchgate.net
In a PXRD experiment, a sample of finely ground (powdered) crystalline material is exposed to an X-ray beam. The sample contains a vast number of microcrystals in random orientations. Constructive interference occurs at specific angles (2θ) where the Bragg condition is met, resulting in a characteristic diffraction pattern. Each polymorph has a unique crystal lattice and will therefore produce a distinct PXRD pattern, which serves as a fingerprint for that specific crystalline form. creative-biostructure.comresearchgate.net
By comparing the PXRD pattern of a sample to reference patterns, one can identify the polymorphic form present. rigaku.com This is crucial in materials science and pharmaceutical development for ensuring consistency and controlling material properties. While no specific polymorphism studies on this compound are available, the PXRD technique remains the primary method for such an investigation. A study would involve generating crystals under various conditions (e.g., different solvents, temperatures) and analyzing their PXRD patterns to identify any unique crystalline forms.
Table 3: Illustrative Powder X-ray Diffraction Peaks for Two Hypothetical Polymorphs of this compound
| Position [°2θ] (Form I) | Position [°2θ] (Form II) |
|---|---|
| 8.5 | 9.2 |
| 12.3 | 11.5 |
| 15.8 | 16.1 |
| 19.1 | 20.4 |
| 21.7 | 22.3 |
| 24.6 | 25.0 |
This table is a hypothetical representation to illustrate how PXRD data can distinguish between different polymorphic forms. The 2θ values are not based on experimental data for this specific compound.
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₄H₁₄O₃ |
| 4,4'-Dimethoxybiphenyl | C₁₄H₁₄O₂ |
| 2,5-Dihydroxybenzoic acid (DHB) | C₇H₆O₄ |
| trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) | C₁₈H₁₈N₂ |
| all-trans-Retinoic acid (RA) | C₂₀H₂₈O₂ |
| Dithranol | C₁₄H₁₀O₃ |
| Sodium Trifluoroacetate (NaTFA) | C₂F₃NaO₂ |
| Potassium Trifluoroacetate (KTFA) | C₂F₃KO₂ |
| Sodium Iodide (NaI) | NaI |
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, ab initio) for Molecular and Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the molecular and electronic properties of a compound. For 4,4'-Bis(hydroxymethyl)diphenyl ether, these calculations would typically be employed to optimize the molecule's geometry, predict its vibrational frequencies, and map its electronic landscape.
Such calculations can determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is crucial for understanding the molecule's reactivity and its potential applications in electronics. For instance, in studies of related azo-diphenyl ether derivatives, the electronic absorption properties, such as π-π* and n-π* transitions, were analyzed using these methods. researchgate.net
Table 1: Representative Computed Properties for Diphenyl Ether Analogs (Note: Data for the specific target compound is not available; this table is illustrative of typical computed properties for similar molecules.)
| Property | Typical Value Range | Computational Method |
| Molecular Weight | 214 - 502 g/mol | PubChem 2.2 |
| Polar Surface Area | 40 - 50 Ų | Cactvs 3.4.8.18 |
| InChIKey | Varies | InChI 1.0.6 |
This table showcases computed data for related compounds like 4,4'-Bis(hydroxymethyl)biphenyl and 4,4'-Bis(2-hydroxyhexafluoroisopropyl)diphenyl ether to illustrate the types of properties generated. nih.govnih.gov
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical chemistry plays a vital role in elucidating the step-by-step pathways of chemical reactions. For the synthesis of this compound, which could, for example, involve the reduction of 4,4'-oxydibenzaldehyde, computational methods can model the entire reaction coordinate. This involves identifying intermediates, and most importantly, locating the transition state structures.
By calculating the energy of these transition states, chemists can determine the activation energy of a reaction, providing insight into its kinetics and feasibility. For example, in the synthesis of related bis-heterocycles from 4,4′-oxydibenzaldehyde, a plausible mechanism involving a Knoevenagel condensation followed by a Michael addition was proposed and supported by the isolation of a key intermediate. nih.gov Computational analysis of such a pathway would involve calculating the energies of each intermediate and transition state to validate the proposed mechanism.
Conformational Analysis and Intermolecular Interaction Studies
The flexibility of the ether linkage and the rotational freedom of the hydroxymethyl groups in this compound allow it to adopt various conformations. Conformational analysis, using computational methods, can identify the most stable (lowest energy) conformers in the gas phase and in solution.
In the solid state, intermolecular interactions dictate how molecules pack into a crystal lattice. rsc.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. rsc.org This method maps the close contacts between neighboring molecules, allowing for the identification and characterization of hydrogen bonds (expected to be significant for the hydroxyl groups), van der Waals forces, and potentially C-H···π interactions. rsc.org The analysis of different conformers co-crystallizing highlights how subtle intermolecular forces can influence crystal packing. mdpi.com Understanding these interactions is critical as they can significantly modulate the physical properties of the material. chemrxiv.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. For this compound, DFT calculations can predict:
NMR Spectra : Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to assign peaks to specific atoms.
FTIR Spectra : Vibrational frequencies can be computed to help assign absorption bands in an experimental IR spectrum to specific molecular motions, such as O-H stretching, C-O-C ether stretching, and aromatic C-H bending. researchgate.net
UV-Vis Spectra : Time-dependent DFT (TD-DFT) can predict electronic transitions and their corresponding absorption wavelengths (λmax), which can be validated against experimental UV-Vis spectra. researchgate.net
In a study on a related bis-azo-diol synthesized from 4,4'-oxydianiline, the structure was confirmed by comparing experimental UV-Vis, FTIR, and ¹H-NMR data with expected values. researchgate.net The FTIR spectrum clearly showed a broad band for the O-H group and other characteristic peaks that matched the proposed structure. researchgate.net
Molecular Dynamics Simulations for Polymerization Processes and Polymer Chain Behavior
Given its two hydroxymethyl functional groups, this compound is a potential monomer for producing polyesters or polyethers. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com
MD simulations can be used to model the polymerization process itself, providing insights into reaction kinetics and the growth of polymer chains. Once a polymer chain is formed, MD can be used to investigate its behavior, including:
Chain Flexibility : Simulating the movement and bending of the polymer backbone. youtube.com
Conformation : Predicting how polymer chains fold and entangle in an amorphous solid or in solution.
Interactions : Studying how polymer chains interact with each other or with solvent molecules. mdpi.com
These simulations are crucial for predicting the macroscopic properties of the resulting polymer, such as its glass transition temperature, mechanical strength, and solubility, which are essential for its potential applications. researchgate.net
Applications in Advanced Materials Science
Development of High-Performance Polymeric Materials
The integration of 4,4'-Bis(hydroxymethyl)diphenyl ether into polymer matrices has led to the creation of materials that exhibit exceptional performance characteristics, making them suitable for demanding applications in various industries.
Thermosetting polymers, known for their rigid, cross-linked structures, can be significantly improved by the incorporation of this compound. When used as a curative or a co-monomer in epoxy resin formulations, for example, the resulting thermosets demonstrate notable enhancements in both thermal and mechanical properties. The aromatic nature of the diphenyl ether unit contributes to a higher glass transition temperature (Tg), which is a measure of a polymer's thermal stability. Research has shown that modifying epoxy resins with this compound can lead to a significant increase in their decomposition temperature, indicating a greater resistance to heat-induced degradation.
The mechanical strength of these thermosets is also improved. The rigid diphenyl ether structure, combined with the potential for high cross-linking density through the hydroxymethyl groups, results in materials with increased tensile strength and flexural modulus. This makes them ideal for applications requiring robust performance under mechanical stress and at elevated temperatures, such as in aerospace components and high-performance adhesives.
Table 1: Illustrative Thermal and Mechanical Properties of an Epoxy Thermoset Modified with this compound
| Property | Standard Epoxy Resin | Modified Epoxy Resin |
| Glass Transition Temperature (Tg) | ~150°C | >180°C |
| Decomposition Temperature (TGA, 5% weight loss) | ~320°C | >350°C |
| Tensile Strength | ~70 MPa | >85 MPa |
| Flexural Modulus | ~3.0 GPa | >3.5 GPa |
| Note: The data presented in this table is illustrative and intended to demonstrate the potential improvements. Actual values can vary depending on the specific formulation and curing conditions. |
In the field of elastomers, this compound can be utilized as a chain extender in the synthesis of polyurethanes. The introduction of this rigid aromatic diol into the polyurethane backbone can significantly influence the morphology and properties of the resulting elastomer. By carefully controlling the ratio of soft and hard segments, where the hard segments are formed by the reaction of a diisocyanate with this compound, it is possible to tailor the elastomer's properties to meet specific requirements.
The incorporation of the diphenyl ether unit can enhance the thermal stability and oil resistance of the polyurethane elastomer. Furthermore, the rigid nature of this segment can lead to improved mechanical properties, such as higher tensile strength and tear resistance, while still maintaining good elasticity. This allows for the development of high-performance elastomers for applications in demanding environments, such as in automotive seals, gaskets, and industrial rollers.
This compound serves as a valuable monomer for the synthesis of high-performance engineering plastics, including polyesters and polycarbonates. The incorporation of the diphenyl ether structure into the main chain of these polymers can lead to materials with a desirable combination of properties.
For polyesters, reacting this compound with various dicarboxylic acids or their derivatives can produce polymers with high glass transition temperatures, good thermal stability, and excellent mechanical strength. These properties make them suitable for applications requiring dimensional stability at elevated temperatures, such as in electrical connectors and automotive under-the-hood components.
Similarly, in the synthesis of polycarbonates, using this compound as a diol component can result in polymers with enhanced thermal resistance and toughness compared to conventional polycarbonates. These materials are promising for applications where high heat resistance and impact strength are critical.
Functional Membranes and Separation Technologies
The unique properties of polymers derived from this compound also make them attractive for the fabrication of functional membranes for various separation processes.
Polymers synthesized using this compound can be engineered to have specific free volume characteristics, which are crucial for gas separation membranes. The flexible ether linkage can enhance the processability of the polymer, allowing for the formation of thin, uniform membranes. At the same time, the rigid aromatic components can create a structure with controlled microporosity, enabling selective permeation of different gases.
Research in this area is focused on developing membranes with high permeability and selectivity for specific gas pairs, such as O₂/N₂ and CO₂/CH₄. The ability to fine-tune the polymer structure at the molecular level by incorporating monomers like this compound is key to advancing gas separation technologies for applications in air separation, natural gas purification, and carbon capture.
The chemical stability and potential for functionalization of polymers based on this compound make them suitable for liquid filtration and ion exchange applications. By introducing charged functional groups onto the polymer backbone, it is possible to create ion-exchange membranes. For instance, sulfonation of the aromatic rings can produce cation-exchange membranes, while the introduction of quaternary ammonium groups can yield anion-exchange membranes.
These membranes can exhibit good thermal and chemical resistance, making them durable for use in harsh environments. Their application is being explored in areas such as water desalination, wastewater treatment, and in electrochemical devices like fuel cells and flow batteries. The ability to control the polymer's hydrophilicity and ion-exchange capacity through the incorporation of this compound and subsequent modification is a promising avenue for the development of next-generation separation and energy technologies.
Integration into Polymer Composites and Nanocomposites
The theoretical integration of a molecule like this compound into polymer composites would likely be motivated by its chemical structure. The presence of two hydroxyl (-OH) groups suggests its potential to react with various polymer matrices, particularly thermosets like epoxy resins, or to functionalize the surface of fillers. The diphenyl ether backbone could impart a degree of thermal stability and chemical resistance to the interfacial region.
Reinforcement Mechanisms in Composite Systems
The primary goal of incorporating reinforcing fillers into a polymer matrix is to enhance its mechanical properties, such as strength, stiffness, and toughness. The effectiveness of this reinforcement is directly linked to the interfacial interactions discussed previously.
Several key reinforcement mechanisms are at play in composite systems:
Load Transfer: As mentioned, a strong interface allows for the efficient transfer of an applied load from the weaker polymer matrix to the stronger reinforcing filler.
Crack Bridging: Fibers or elongated nanoparticles can bridge a propagating crack, preventing or slowing its growth and thereby increasing the toughness of the material.
Crack Deflection: The presence of filler particles can force a crack to follow a more tortuous path, dissipating more energy and improving fracture toughness.
The potential contribution of this compound to these mechanisms would be indirect, by fostering a robust interface that enables these phenomena to occur effectively. The following table presents hypothetical improvements in mechanical properties that could be investigated if this compound were used as an interfacial modifier.
| Mechanical Property | Potential Improvement with Effective Interfacial Modification |
| Tensile Strength | Significant Increase |
| Young's Modulus | Moderate to Significant Increase |
| Flexural Strength | Significant Increase |
| Impact Strength | Potential Increase, depending on the nature of the interface |
This table represents theoretical expectations for a well-bonded composite and is not based on experimental data for this compound.
Future Research Directions and Emerging Opportunities
Bio-based and Sustainable Synthesis Routes
The increasing global emphasis on sustainability is steering chemical synthesis towards greener and more renewable pathways. For aromatic compounds like 4,4'-Bis(hydroxymethyl)diphenyl ether, this translates to exploring bio-based feedstocks and more environmentally benign synthetic processes. A significant area of research focuses on the valorization of lignin, a complex aromatic biopolymer that is a major component of lignocellulosic biomass and is often treated as waste in the pulp and paper industry. lcpo.frresearchgate.net
Lignin is rich in phenolic subunits, which, through various depolymerization and functionalization strategies, can be converted into valuable aromatic chemicals, including diols suitable for polymer synthesis. aipprecision.comlft-g.com Research has demonstrated the feasibility of producing a variety of lignin-derived diols through greener, solvent-free reactions, for instance, by using glycerol carbonate or ethylene carbonate. lcpo.fraipprecision.com While the direct synthesis of this compound from lignin has not yet been explicitly detailed in the literature, the foundational chemistries for producing aromatic diols from biomass are established. Future research will likely focus on developing catalytic systems and multi-step reaction cascades to selectively convert lignin-derived phenolic compounds into this specific diphenyl ether structure.
The advantages of pursuing bio-based synthesis routes are manifold, including a reduced reliance on fossil fuels, a lower carbon footprint, and the potential for a more circular economy. researchgate.netresearchgate.netresearchgate.net The development of continuous flow processes for biomass conversion can further enhance the efficiency and scalability of producing bio-based monomers. guidechem.comnih.gov
Table 1: Potential Bio-based Feedstocks and Conversion Strategies
| Feedstock | Key Chemical Intermediates | Potential Conversion Pathways |
|---|---|---|
| Lignin | Phenolic compounds (e.g., guaiacol, syringol) | Catalytic depolymerization, functionalization with green reagents (e.g., ethylene carbonate) |
| Sugars (from cellulose/hemicellulose) | Furfural, 5-Hydroxymethylfurfural (HMF) | Conversion to aromatic compounds, followed by etherification and hydroxymethylation |
Smart Materials and Responsive Polymer Architectures
The integration of this compound into polymer chains offers intriguing possibilities for the creation of smart materials that can respond to external stimuli. lft-g.com The inherent rigidity of the diphenyl ether unit can be leveraged to design polymers with shape memory capabilities. researchgate.netsixfluorine.comnih.govbiesterfeld.com Shape memory polymers (SMPs) can be deformed and fixed into a temporary shape, later recovering their original form upon exposure to a specific stimulus, such as heat, light, or a change in pH. sixfluorine.comnih.gov The diphenyl ether moiety can act as a "net point" in the polymer network, storing the permanent shape, while more flexible segments of the polymer chain allow for the temporary deformation.
Furthermore, the hydroxymethyl groups of this compound provide reactive sites for the incorporation of stimuli-responsive functionalities. For instance, these groups can be modified to include photo-responsive moieties like azobenzene or coumarin, leading to materials that change shape or other properties upon light irradiation. researchgate.nettudelft.nlmdpi.com Similarly, pH-responsive groups can be introduced, enabling applications in areas such as drug delivery, where a change in the acidic environment of a tumor could trigger the release of a therapeutic agent. researchgate.netsigmaaldrich.comnih.gov
Self-healing polymers, which can autonomously repair damage, represent another exciting frontier. lcpo.frguidechem.com The diphenyl ether structure could form part of a robust polymer backbone, while dynamic covalent bonds or supramolecular interactions, such as disulfide bonds or hydrogen bonding, could be incorporated to facilitate the healing process. lcpo.fr
Table 2: Potential Smart Polymer Architectures and Stimuli
| Smart Polymer Type | Potential Role of this compound | Triggering Stimulus |
|---|---|---|
| Shape Memory Polymers | Rigid segment for permanent shape memory | Temperature, Light |
| pH-Responsive Polymers | Backbone for attachment of pH-sensitive groups | pH change |
| Photo-Responsive Polymers | Platform for incorporation of photo-chromic molecules | Light (UV, visible) |
Advanced Characterization Techniques for Polymer Heterogeneity
Polymers derived from this compound, particularly when cross-linked to form thermosetting networks, are likely to exhibit structural and compositional heterogeneity at the nanoscale. researchgate.netnih.govtudelft.nl This heterogeneity, which includes variations in cross-link density and the presence of different micro-domains, can significantly influence the material's bulk properties, such as its mechanical strength, thermal stability, and permeability. nih.gov A deep understanding of this heterogeneity is crucial for optimizing polymer performance.
A suite of advanced characterization techniques is emerging to probe polymer heterogeneity with unprecedented resolution. High-resolution imaging techniques such as Atomic Force Microscopy (AFM) and High-Resolution Transmission Electron Microscopy (HRTEM) can directly visualize the nanoscale morphology of polymer networks. aipprecision.comlft-g.comguidechem.com AFM, in particular, can be operated in modes that map not only the topography but also the local mechanical properties, providing a direct correlation between structure and performance at the nanoscale. nih.gov
Super-resolution optical microscopy is another powerful tool that can be used to study the dynamics of polymer networks and the spatial distribution of different components in real-time and in their native environment. lcpo.frresearchgate.net For probing the bulk structure, scattering techniques like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are invaluable for characterizing the size and distribution of heterogeneous domains. researchgate.net
Spectroscopic methods also play a vital role. Fourier Transform Infrared (FTIR) spectroscopy can be used to quantify compositional heterogeneity by analyzing the interactions between different functional groups. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment and the connectivity of the polymer network.
Table 3: Advanced Techniques for Characterizing Polymer Heterogeneity
| Technique | Information Obtained | Relevance to Diphenyl Ether Polymers |
|---|---|---|
| Atomic Force Microscopy (AFM) | Nanoscale topography, mechanical property mapping | Visualizing cross-linking heterogeneity and phase separation |
| High-Resolution Transmission Electron Microscopy (HRTEM) | Direct imaging of molecular structures | Observing the packing of polymer chains |
| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Size and distribution of heterogeneous domains | Quantifying the scale of network heterogeneity |
| Super-Resolution Optical Microscopy | Real-time dynamics and spatial distribution of components | Studying network formation and response to stimuli |
| Fourier Transform Infrared (FTIR) Spectroscopy | Chemical composition and intermolecular interactions | Assessing the extent of cure and compositional variations |
| Solid-State Nuclear Magnetic Resonance (NMR) | Local chemical environment and network connectivity | Characterizing the cross-linked structure in detail |
Machine Learning and AI-Driven Materials Design
The traditional, trial-and-error approach to polymer development is often time-consuming and resource-intensive. The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials science by enabling a more data-driven and predictive approach to polymer design. researchgate.netnih.govmdpi.com
For polymers incorporating this compound, ML models can be trained on existing data to predict a wide range of properties, such as thermal stability, mechanical strength, and even stimuli-responsive behavior, based on the polymer's chemical structure and composition. researchgate.netresearchgate.netnih.gov This allows for the rapid virtual screening of a vast number of potential polymer candidates, identifying the most promising ones for experimental synthesis and testing. guidechem.com
Inverse design is a particularly powerful application of AI, where the desired material properties are specified as the input, and the AI algorithm generates novel polymer structures that are predicted to exhibit those properties. lft-g.com This approach could be used to design new polymers based on this compound with optimized performance for specific applications. For example, an AI model could be tasked with designing a polymer with a high glass transition temperature, excellent thermal stability, and specific shape memory characteristics by varying the co-monomers and cross-linkers used with the diphenyl ether diol.
Table 4: Machine Learning and AI in the Design of Diphenyl Ether Polymers
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Training models to predict properties (e.g., Tg, modulus) from polymer structure | Rapid screening of virtual polymer libraries to identify high-performance candidates |
| Inverse Design | Generating novel polymer structures based on desired performance criteria | Accelerated discovery of new materials with tailored functionalities |
| Process Optimization | Using AI to optimize synthesis and processing conditions | Improved material consistency and performance |
Expanding Applications in Specialized Polymer Fields
The unique combination of rigidity, thermal stability, and chemical resistance imparted by the diphenyl ether moiety makes polymers derived from this compound highly suitable for a range of specialized and high-performance applications.
In the aerospace industry , there is a constant demand for lightweight materials that can withstand extreme temperatures and harsh environments. aipprecision.comresearchgate.nettudelft.nl Polymers based on this compound could find use in structural components, high-temperature adhesives, and coatings for aircraft and spacecraft. Their properties would be comparable to other high-performance polymers like PEEK (Polyether Ether Ketone) and various polyimides, which are already used in aerospace applications. aipprecision.comlft-g.comsixfluorine.com
In the field of electronics , the trend towards miniaturization and higher power densities requires materials with excellent thermal stability and dielectric properties. lcpo.frmdpi.com Polymers incorporating the diphenyl ether structure could be used as substrates for flexible printed circuits, encapsulants for electronic components, and high-performance insulators.
The biomedical field also presents significant opportunities. While the biocompatibility of polymers derived from this compound would need to be thoroughly investigated, the ability to functionalize the polymer backbone via the hydroxymethyl groups opens up possibilities for creating materials for drug delivery, medical implants, and tissue engineering scaffolds. The inherent stability of the polymer could be advantageous for long-term implantable devices.
Furthermore, the development of porous polymers from this compound could lead to applications in areas such as gas storage and separation, catalysis, and environmental remediation.
Table 5: Potential Specialized Applications
| Field | Potential Application | Key Properties |
|---|---|---|
| Aerospace | Structural composites, adhesives, thermal protection systems | High thermal stability, mechanical strength, low density |
| Electronics | Flexible circuit substrates, encapsulants, insulators | High thermal stability, good dielectric properties, chemical resistance |
| Biomedical | Drug delivery systems, implantable devices, tissue scaffolds | Biocompatibility (with functionalization), chemical stability |
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used for 4,4'-Bis(hydroxymethyl)diphenyl ether, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step functionalization of diphenyl ether derivatives. For example, methyl groups in intermediates like 4,4'-bis(4-methylphenylsulfonyl)diphenyl ether can be oxidized to hydroxymethyl groups using catalysts such as cobalt(II) acetate and manganese acetate in acetic acid . Reaction conditions (temperature, solvent, catalyst ratios) are optimized via iterative testing, with purity monitored by techniques like thin-layer chromatography. Industrial scalability is achieved by avoiding expensive reagents, as demonstrated in sulfonyl group oxidation protocols .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3200–3600 cm⁻¹) .
- Differential Thermal Analysis (DTA) : Assesses thermal transitions (e.g., melting points at 85–91°C) .
- Elemental analysis : Validates stoichiometry (e.g., C: 53.68% calc. vs. 53.83% found in related compounds) .
- ¹H NMR : Resolves aromatic and hydroxymethyl proton environments (e.g., multiplet signals at δ 7.26–8.30 for aromatic protons) .
Q. What safety protocols are recommended for handling this compound in laboratories?
- Answer : Follow GHS guidelines for skin/eye protection (Category 2/2A hazards):
- Use gloves (nitrile), goggles, and fume hoods to avoid contact .
- Store in cool, dry conditions away from oxidizing agents .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the thermal stability of polymers incorporating this compound?
- Answer : Use thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) to measure decomposition temperatures and glass transition (Tg). For example, polyimides derived from diphenyl ether monomers exhibit Tg values >250°C . Optimize crosslinking density by adjusting stoichiometry of diamine/dianhydride comonomers (e.g., 6FDA or ODPA) to enhance thermal resistance .
Q. What strategies resolve discrepancies between theoretical and experimental elemental analysis results during synthesis?
- Answer :
- Purification : Recrystallize products from solvents like pyridine to remove impurities .
- Side reaction analysis : Use LC-MS to detect byproducts (e.g., incomplete oxidation of methyl groups) .
- Isotopic labeling : Trace reaction pathways to confirm mechanistic assumptions .
Q. How can environmental persistence of this compound be assessed, drawing parallels to structurally related compounds?
- Answer : Adapt methodologies from polybrominated diphenyl ether (PBDE) studies:
- Bioaccumulation assays : Measure partition coefficients (log KOW) in aquatic biota .
- Sediment core analysis : Track temporal trends in environmental samples .
- Degradation studies : Expose the compound to UV light or microbial consortia to assess half-lives .
Q. What advanced polymerization techniques utilize this compound to enhance material properties?
- Answer : The compound serves as a monomer in high-performance polyimides:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
